Ceftolozane is a novel antipseudomonal cephalosporin, belonging to the class of β-lactam antibiotics. [, ] It is typically administered in combination with tazobactam, a β-lactamase inhibitor, to broaden its spectrum of activity. [] Ceftolozane is designed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, which pose a significant threat in healthcare settings. [, , , ] In scientific research, ceftolozane serves as a valuable tool to study bacterial resistance mechanisms, explore novel antimicrobial combinations, and investigate its pharmacokinetic properties in various patient populations. [, , , , ]
Ceftolozane features a unique 3′ aminopyrazolium side chain, which contributes to its potent activity against Pseudomonas aeruginosa. [, ] This structural modification enhances its binding affinity to penicillin-binding protein 3 (PBP3), a crucial enzyme involved in bacterial cell wall synthesis. [, ] Additionally, ceftolozane demonstrates higher affinity for PBP1b compared to other β-lactam agents. []
Ceftolozane exerts its bactericidal effect by inhibiting bacterial cell wall biosynthesis. [] It primarily targets PBP3 in Pseudomonas aeruginosa, disrupting the formation of peptidoglycan cross-links essential for cell wall integrity. [, ] This leads to cell wall weakening and ultimately bacterial death. [] Tazobactam, when co-administered, protects ceftolozane from hydrolysis by extended-spectrum β-lactamases (ESBLs) produced by certain bacteria, further enhancing its efficacy. [] The combination also demonstrates activity against AmpC β-lactamases, widening its spectrum of activity against resistant pathogens. []
In vitro susceptibility testing: Ceftolozane's activity against various Gram-negative bacterial isolates, including MDR and extensively drug-resistant (XDR) strains, is extensively studied using in vitro susceptibility testing methods, such as broth microdilution and gradient diffusion strip crossing. [, , , , ] These studies provide crucial data on the prevalence of ceftolozane resistance and inform clinical treatment decisions.
Pharmacokinetic/pharmacodynamic (PK/PD) studies: Researchers utilize in vitro PK/PD models, such as hollow-fiber infection models, to investigate the relationship between ceftolozane exposure and bacterial killing, resistance selection, and the optimal dosing regimens for various patient populations. [, , , ] These studies aim to optimize dosing strategies for enhanced efficacy and minimize resistance development.
Combination therapy investigations: Ceftolozane's synergistic effects with other antimicrobial agents, such as amikacin, fosfomycin, and tobramycin, are explored through in vitro synergy testing methods, including time-kill assays and checkerboard MIC testing. [, , , ] These studies aim to identify effective combination therapies against highly resistant pathogens.
Resistance mechanism elucidation: WGS and molecular analyses are employed to understand the genetic basis for ceftolozane resistance in clinical isolates. [, , , ] Identifying specific resistance mechanisms, such as mutations in PBP3 or the presence of β-lactamases, provides valuable insights for developing novel therapeutic strategies.
Real-world experience analysis: Retrospective studies analyze real-world clinical data to evaluate the efficacy, safety, and utilization patterns of ceftolozane in various patient populations and infection types. [, , , ] These studies provide valuable insights into the clinical effectiveness and inform optimal treatment guidelines.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9